molecular formula C16H22N2O3S B1662255 甲磺酸匹氯林多 CAS No. 207572-66-5

甲磺酸匹氯林多

货号: B1662255
CAS 编号: 207572-66-5
分子量: 322.4 g/mol
InChI 键: PVUYTBQAVAYLDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡咯吲哚甲磺酸盐是一种可逆的单胺氧化酶A (MAO-A) 选择性抑制剂。它主要用作抗抑郁药,并已显示出在治疗重度抑郁症和纤维肌痛方面的疗效。 吡咯吲哚甲磺酸盐还具有抗病毒特性,特别是针对肠道病毒D68和柯萨奇病毒B3 .

科学研究应用

Antidepressant Properties

Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.

  • Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .
  • Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .

Inhibition of Monoamine Oxidase A (MAO-A)

Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.

  • Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.
  • Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .

Antiviral Activity

Recent studies have identified pirlindole mesylate as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.

  • Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .
  • Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .

Summary of Research Findings

The following table summarizes key findings related to pirlindole mesylate's applications:

ApplicationMechanism/EffectReferences
AntidepressantMAO-A inhibition leading to increased neurotransmitter levels
Inhibition of MAO-ACompetitive inhibition with Ki values around 0.92 μM
Antiviral ActivityInhibition of CV-B3 at genome replication stage

Case Studies and Clinical Insights

Several case studies have documented the effectiveness and safety profile of pirlindole mesylate:

  • Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .
  • Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .

作用机制

吡咯吲哚甲磺酸盐通过选择性地和可逆地抑制单胺氧化酶A (MAO-A) 发挥作用。这种酶负责分解单胺,如血清素、去甲肾上腺素和多巴胺。通过抑制 MAO-A,吡咯吲哚甲磺酸盐会增加脑中这些神经递质的水平,从而改善情绪并缓解抑郁症状。 此外,它的抗病毒活性归因于它抑制病毒复制的能力 .

生化分析

Biochemical Properties

Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, pirlindole mesylate has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .

Cellular Effects

Pirlindole mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, pirlindole mesylate has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .

Molecular Mechanism

The primary mechanism of action of pirlindole mesylate is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of pirlindole mesylate. Additionally, pirlindole mesylate has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pirlindole mesylate have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of pirlindole mesylate in laboratory settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of pirlindole mesylate vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of pirlindole mesylate was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of pirlindole mesylate may lead to toxic or adverse effects, which need to be carefully monitored in animal models.

Metabolic Pathways

Pirlindole mesylate is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of pirlindole mesylate involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .

Transport and Distribution

Pirlindole mesylate is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of pirlindole mesylate within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of pirlindole mesylate is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by pirlindole mesylate impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .

准备方法

合成路线和反应条件

吡咯吲哚甲磺酸盐的合成通常涉及以下步骤:

    吡嗪并[3,2,1-jk]咔唑核的形成: 该核心结构是通过一系列环化反应从合适的起始原料合成而来的。

    甲基化: 然后对核心结构进行甲基化,在所需位置引入甲基。

    甲磺酸化: 最后一步是通过与甲磺酸反应,将化合物转化为其甲磺酸盐形式。

工业生产方法

吡咯吲哚甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性。

化学反应分析

反应类型

吡咯吲哚甲磺酸盐会发生多种类型的化学反应,包括:

    氧化: 它可以在特定条件下被氧化,形成各种氧化衍生物。

    还原: 还原反应可以改变化合物的官能团,可能改变其药理特性。

    取代: 取代反应可以引入不同的官能团,导致形成具有不同生物活性的类似物。

常见试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 通常使用如氢化铝锂和硼氢化钠等还原剂。

    取代: 卤素、烷基化剂和亲核试剂等试剂在受控条件下使用。

形成的主要产物

从这些反应中形成的主要产物包括吡咯吲哚甲磺酸盐的各种氧化、还原和取代衍生物。这些衍生物可能表现出不同的药理特性,并经常被研究用于其潜在的治疗应用。

相似化合物的比较

吡咯吲哚甲磺酸盐经常与其他 MAO-A 抑制剂进行比较,例如:

    吗氯贝胺: 另一种可逆的 MAO-A 抑制剂,用作抗抑郁药。

    克洛吉林: 一种具有强抗抑郁作用的不可逆 MAO-A 抑制剂。

    美特拉吲哚: 一种结构类似于吡咯吲哚,具有类似药理特性的化合物。

独特性

吡咯吲哚甲磺酸盐的独特性在于其对 MAO-A 的可逆抑制,这降低了与不可逆 MAO 抑制剂通常相关的膳食相互作用(例如“奶酪效应”)的风险。 它作为抗抑郁药和抗病毒药的双重作用也使其有别于其他 MAO-A 抑制剂 .

生物活性

Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding pirlindole mesylate.

Pirlindole mesylate, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .

Pharmacokinetics

  • Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.
  • Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.
  • Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .
  • Protein Binding : High binding affinity (95-97%) to human plasma proteins .

Clinical Applications

Pirlindole mesylate has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .

Table 1: Clinical Efficacy of Pirlindole Mesylate

Study TypeConditionDosageOutcome
RCTMDD75-300 mg/daySignificant improvement in depressive symptoms
RCTFibromyalgia150-450 mg/dayReduction in pain severity and improved quality of life
ObservationalSafety ProfileVariesNo significant adverse effects reported

Research Findings

Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:

  • Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .
  • Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .
  • Comparative Studies : Research comparing pirlindole mesylate with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .

Case Studies

Several case studies have documented the successful use of pirlindole mesylate in clinical settings:

  • A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.
  • In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.

属性

IUPAC Name

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYTBQAVAYLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045660
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-66-5
Record name 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207572-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlindole mesylate
Reactant of Route 2
Pirlindole mesylate
Reactant of Route 3
Pirlindole mesylate
Reactant of Route 4
Pirlindole mesylate
Reactant of Route 5
Pirlindole mesylate
Reactant of Route 6
Pirlindole mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。